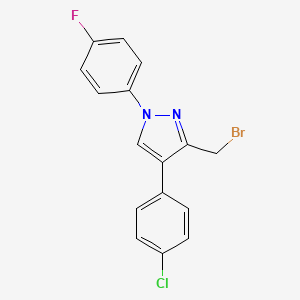
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromomethyl, chlorophenyl, and fluorophenyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The bromomethyl, chlorophenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled addition of reagents and temperature management.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromomethyl, chlorophenyl, and fluorophenyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the fluorophenyl group.
3-(Bromomethyl)-4-(4-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but different positioning of the chlorophenyl and fluorophenyl groups.
Uniqueness
The unique combination of bromomethyl, chlorophenyl, and fluorophenyl groups in 3-(Bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
81321-66-6 |
|---|---|
Fórmula molecular |
C16H11BrClFN2 |
Peso molecular |
365.62 g/mol |
Nombre IUPAC |
3-(bromomethyl)-4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C16H11BrClFN2/c17-9-16-15(11-1-3-12(18)4-2-11)10-21(20-16)14-7-5-13(19)6-8-14/h1-8,10H,9H2 |
Clave InChI |
YMFDAYPDKZIZSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN(N=C2CBr)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

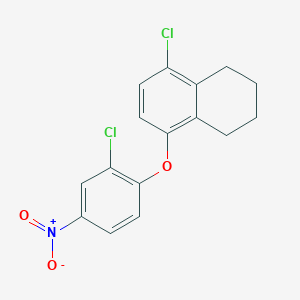

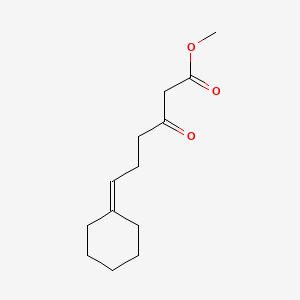
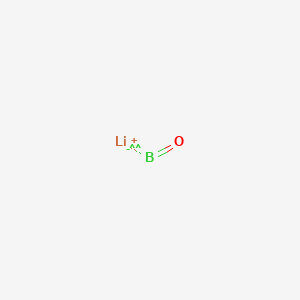
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
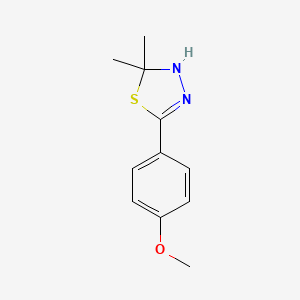
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

